

# Spectroscopic Profile of 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-3-methyl-5-nitropyridine

Cat. No.: B1582605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Chloro-3-methyl-5-nitropyridine**. Due to the limited availability of direct experimental data in public databases, this guide presents a combination of predicted spectroscopic values and experimental data for structurally related compounds to offer a valuable reference for researchers. Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for spectroscopic analysis.

## Spectroscopic Data

The quantitative spectroscopic data for **2-Chloro-3-methyl-5-nitropyridine** is summarized in the tables below. It is important to note that while  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are referenced in chemical databases, specific, verifiable peak assignments are not readily available. Therefore, the presented NMR data is predicted based on established substituent effects on the pyridine ring. For comparative purposes, experimental data for the closely related compound, 2-Chloro-5-nitropyridine, is also provided.

## Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 2-Chloro-3-methyl-5-nitropyridine

| Proton           | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------|--------------------------------------------|--------------|---------------------------|
| H-4              | ~8.9                                       | d            | ~2.5                      |
| H-6              | ~8.4                                       | d            | ~2.5                      |
| -CH <sub>3</sub> | ~2.6                                       | s            | -                         |

Predicted data is based on the analysis of substituent effects on the pyridine ring. The nitro group at position 5 is strongly electron-withdrawing, causing significant downfield shifts for the adjacent protons. The methyl group at position 3 will have a smaller electronic effect.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 2-Chloro-3-methyl-5-nitropyridine**

| Carbon           | Predicted Chemical Shift ( $\delta$ , ppm) |
|------------------|--------------------------------------------|
| C-2              | ~152                                       |
| C-3              | ~135                                       |
| C-4              | ~140                                       |
| C-5              | ~145                                       |
| C-6              | ~132                                       |
| -CH <sub>3</sub> | ~18                                        |

Predicted data is based on the analysis of substituent effects on the pyridine ring.

**Table 3: Predicted FT-IR Spectroscopic Data for 2-Chloro-3-methyl-5-nitropyridine**

| Vibrational Mode                   | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity              |
|------------------------------------|------------------------------------------|------------------------|
| C-H stretch (aromatic)             | 3100-3000                                | Medium                 |
| C-H stretch (methyl)               | 2980-2850                                | Medium                 |
| C=N, C=C stretch (aromatic ring)   | 1600-1450                                | Strong, multiple bands |
| NO <sub>2</sub> asymmetric stretch | 1550-1510                                | Strong                 |
| NO <sub>2</sub> symmetric stretch  | 1360-1320                                | Strong                 |
| C-Cl stretch                       | 800-600                                  | Strong                 |

Predicted data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

#### Table 4: Predicted Mass Spectrometry Data for 2-Chloro-3-methyl-5-nitropyridine

| m/z     | Interpretation                                                                             |
|---------|--------------------------------------------------------------------------------------------|
| 172/174 | [M] <sup>+</sup> , [M+2] <sup>+</sup> (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes) |
| 142/144 | [M-NO] <sup>+</sup>                                                                        |
| 126/128 | [M-NO <sub>2</sub> ] <sup>+</sup>                                                          |
| 111     | [M-NO <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup>                                         |
| 75      | [C <sub>4</sub> H <sub>2</sub> NCI] <sup>+</sup>                                           |

Predicted fragmentation pattern under electron ionization (EI) conditions.

#### Comparative Spectroscopic Data of 2-Chloro-5-nitropyridine

To provide a reference, the experimental spectroscopic data for the structurally similar compound 2-Chloro-5-nitropyridine is presented below.

## Table 5: Experimental Spectroscopic Data for 2-Chloro-5-nitropyridine

| Spectroscopy Type                        | Data                                                                           |
|------------------------------------------|--------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ 9.12 (d, J=2.8 Hz, 1H), 8.50 (dd, J=8.8, 2.8 Hz, 1H), 7.60 (d, J=8.8 Hz, 1H) |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ 151.3, 145.2, 140.8, 124.3, 123.9                                            |
| FT-IR (KBr, cm <sup>-1</sup> )           | 3100, 1600, 1575, 1520, 1345, 1100, 840, 740                                   |
| Mass Spectrum (EI, m/z)                  | 158/160 ([M] <sup>+</sup> ), 128/130, 112, 99, 76, 50                          |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### a. <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Chloro-3-methyl-5-nitropyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
  - A standard one-pulse <sup>1</sup>H NMR experiment is performed.
  - Key acquisition parameters include a spectral width of approximately 12-15 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds.

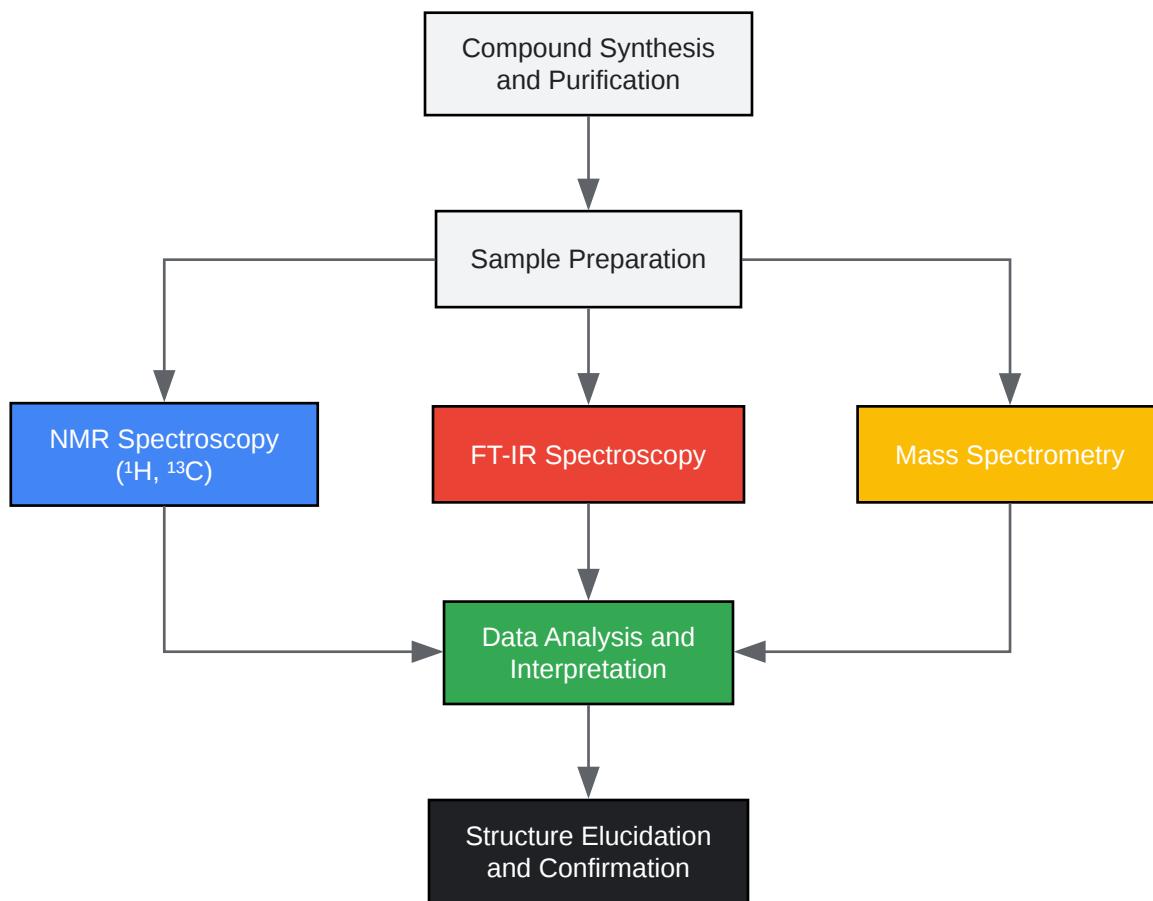
- A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.
- Data Processing: The free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

#### b. $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to  $^1\text{H}$  NMR.
- Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe.
- Data Acquisition:
  - A standard proton-decoupled  $^{13}\text{C}$  NMR experiment is performed.
  - Key acquisition parameters include a spectral width of approximately 200-220 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 2-5 seconds.
  - A larger number of scans (typically several hundred to thousands) are acquired due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The FID is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at  $\delta$  77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid Sample):
  - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium) and firm contact is ensured using a pressure clamp.


- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
  - The sample is placed in the infrared beam path.
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe.
- Instrumentation: A mass spectrometer capable of electron ionization (EI).
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-3-methyl-5-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582605#spectroscopic-data-of-2-chloro-3-methyl-5-nitropyridine\]](https://www.benchchem.com/product/b1582605#spectroscopic-data-of-2-chloro-3-methyl-5-nitropyridine)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)